molecular formula C7H6N2O B1362507 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 767-88-4

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1362507
CAS RN: 767-88-4
M. Wt: 134.14 g/mol
InChI Key: FGNXJXOLWUDCCB-UHFFFAOYSA-N
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Description

“1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the empirical formula C7H7NO3 . It is a solid substance .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, can be achieved by the reaction of Meldrum’s acid with triethyl orthoformate and aniline .


Molecular Structure Analysis

The molecular structure of “1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” can be represented by the SMILES string CN1C=CC=C(C(O)=O)C1=O .


Physical And Chemical Properties Analysis

“1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a solid substance . Its molecular weight is 153.14 .

Scientific Research Applications

Spectroscopic and Structural Analysis

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives have been extensively studied for their spectroscopic and structural properties. Research has shown that these compounds exhibit unique optical properties, including fluorescence, when studied under UV–vis absorption and fluorescence spectroscopy. These properties are influenced by the presence of different substituents, making them valuable for various spectroscopic analyses (Cetina et al., 2010).

Photosensitivity and Optoelectronic Applications

The photosensitivity and optical band gap of certain derivatives of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile have been investigated, indicating their potential use in optoelectronic devices. Studies have shown that these compounds exhibit increased photocurrent and photosensitivity under various illumination intensities, suggesting their applicability in the development of optoelectronic materials (Roushdy et al., 2019).

Synthesis and Characterization of Azo Compounds

The compound has been used in the synthesis of various azo compounds, demonstrating significant biological activities, including antimicrobial and antimycobacterial properties. These synthesized azo dyes have shown considerable efficiency against certain microorganisms, indicating their potential in pharmaceutical applications (Ravi et al., 2020).

Optical and Junction Characteristics in Electronics

The optical and junction characteristics of certain pyridine derivatives, including 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, have been studied for their application in electronics. These compounds have been utilized in fabricating heterojunctions, showing potential as photosensors due to their response to light and unique electronic properties (Zedan et al., 2020).

Potential in Biological Activities

Studies have demonstrated that derivatives of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit a range of biological activities. This includes antibacterial effects against various bacteria, suggesting their potential use in developing new antimicrobial agents. The evaluation of these compounds' biological activity has been an area of active research, highlighting their significance inpharmaceutical science (Ibraheem et al., 2018).

Cyclooxygenase-2 Inhibition for Anti-inflammatory Applications

Research has been conducted on certain derivatives of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile for their potential anti-inflammatory activity through cyclooxygenase-2 inhibition. Molecular docking studies have been performed to understand their interaction with the enzyme, suggesting their application in developing anti-inflammatory drugs (Rai et al., 2015).

Fluorescence Properties for Sensing and Detection

The fluorescence properties of certain derivatives have been studied, revealing their potential as fluorescent materials. This property can be harnessed for sensing and detection applications, particularly in the development of fluorescence-based sensors (Ershov et al., 2015).

Corrosion Inhibition

Some derivatives of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile have been evaluated as corrosion inhibitors. Research indicates that these compounds effectively inhibit metal corrosion, making them valuable in industrial applications, especially in environments where metal corrosion is a significant concern (Ibraheem, 2019).

Acoustic Properties in Solvents

The acoustic properties of dihydropyridine derivatives have been investigated in solvents like dimethyl sulfoxide. These studies provide insights into solute–solvent interactions and are crucial for understanding the behavior of these compounds in different environments (Baluja & Talaviya, 2016).

Anti-microbial Activity

Several 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives have shown promising anti-microbial activity, indicating their potential in developing new antimicrobial agents. This includes activity against both bacteria and fungi, underlining the broad spectrum of their biological effectiveness (Khidre et al., 2011).

properties

IUPAC Name

1-methyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-9-4-2-3-6(5-8)7(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNXJXOLWUDCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233402
Record name 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS RN

767-88-4
Record name 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
R Sarwar - 2015 - repository.pastic.gov.pk
Phytochemical Analysis and Plant Mediated Nanoparticles Synthesis from Quercus Incana Traditional medicines play significant role as healers, in addition to the synthetic drugs, for …
Number of citations: 0 repository.pastic.gov.pk
P Saravana Kumar, Y Li, M He, P Yuvaraj… - Journal of Biologically …, 2022 - Taylor & Francis
The present study introduces an effective and rapid method for isolation of antifungal compound ricinine from Ricinus communis (L.). In this respect, the tender leaves of R. communis …
Number of citations: 4 www.tandfonline.com
D Villemin, F Faucher, N Bar, Z Kibou… - Chemistry …, 2021 - mdpi.com
Ricinine is an alkaloid of Ricinus communis that displays numerous biological properties. Ricinine (4-methoxy-1-methyl-2-oxo-dihydropyridine-3-carbonitrile)) and new N-analogues of …
Number of citations: 3 www.mdpi.com
D Villemin, F Faucher, N Bar, Z Kibou… - 2022 - hal-normandie-univ.archives …
Ricinine is an alkaloid of Ricinus communis displaying numerous biological properties. Ricinidine (1-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile) and new N-analogues of …
AV Safrygin, VA Anufriev, VY Sosnovskikh - Russian Chemical Bulletin, 2013 - Springer
A reaction of chromones with cyanoacetic, acetoacetic, and malonic acid amides in the presence of sodium ethoxide furnished a number of new 3-substituted 6-(2-hydroxyaryl)-2-…
Number of citations: 4 link.springer.com
KX Zheng, CH Liu, S Wang, YM Tzou, CM Chiang… - Chemosphere, 2023 - Elsevier
Castor cake is a major by-product generated after castor oil extraction and has been widely used as an organic fertilizer. Once applied to soil, a toxic alkaloid ricinine in castor cake may …
Number of citations: 2 www.sciencedirect.com
MH El-Naggar, FM Abdel Bar, C Harsha… - Natural product …, 2021 - Taylor & Francis
Sixteen new analogues were synthesized from ricinine and tested alongside with seven known analogues for their cytotoxic activity against oral cancer (SAS cells) and normal epithelial …
Number of citations: 9 www.tandfonline.com
K Oriakhi, PO Uadia, F Shaheen… - Journal of Food …, 2021 - Wiley Online Library
The present study is to isolate and characterize betulinic acid and ricinine from T. conophorum seeds. Phytochemical investigation on hexane fraction of T. conophorum seeds led to the …
Number of citations: 7 onlinelibrary.wiley.com
J Li, HR Tan, YL An, ZY Shao… - Journal of Heterocyclic …, 2020 - Wiley Online Library
An efficient method for synthesis and demethylation of 3‐cyano‐4‐methoxy‐2‐pyridone derivatives has been developed. DABCO‐induced demethylation can lead to 3‐cyano‐4‐…
Number of citations: 1 onlinelibrary.wiley.com
IV Saliy, MD Gotsko, LN Sobenina, IA Ushakov… - …, 2020 - thieme-connect.com
An efficient synthesis of pharmacologically oriented, functionalized pyrrole-pyridone ensembles by the reaction of available acylethynylpyrroles with methylene active amides in almost …
Number of citations: 2 www.thieme-connect.com

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